molecular formula C16H30O B3058153 3-Hexadecyn-1-ol CAS No. 88109-68-6

3-Hexadecyn-1-ol

Cat. No.: B3058153
CAS No.: 88109-68-6
M. Wt: 238.41 g/mol
InChI Key: ZBUDRNZTZVIXRW-UHFFFAOYSA-N
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Description

3-Hexadecyn-1-ol is an organic compound with the molecular formula C16H30O It is a type of alcohol with a triple bond between the third and fourth carbon atoms in its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexadecyn-1-ol can be synthesized through various methods. One common method involves the reaction of cis-11-Hexadecen-1-ol with bromine and sodium hydroxide. The process begins with the addition of bromine to cis-11-Hexadecen-1-ol at a controlled temperature to form a dibromo intermediate. This intermediate is then treated with sodium hydroxide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of advanced equipment and controlled reaction conditions ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Hexadecyn-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, forming aldehydes or ketones.

    Reduction: The triple bond in this compound can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are often used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Alkenes or alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

3-Hexadecyn-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Hexadecyn-1-ol involves its interaction with specific molecular targets and pathways. The triple bond in its structure allows it to participate in unique chemical reactions, which can influence its biological activity. The hydroxyl group also plays a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexadecyn-1-ol is unique due to its specific structure, which provides distinct reactivity and potential applications. The position of the triple bond and the hydroxyl group contribute to its versatility in chemical reactions and its potential use in various fields.

Properties

IUPAC Name

hexadec-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-12,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUDRNZTZVIXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442493
Record name 3-Hexadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88109-68-6
Record name 3-Hexadecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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